3-(Methylsulfonyl)propanoic acid

Physical Organic Chemistry Crystallization Synthetic Methodology

Obtaining the correct sulfonyl carboxylic acid isomer is critical for reproducible Hedgehog pathway SAR studies. Substituting 3-(methylsulfonyl)propanoic acid with its 2-isomer introduces a ~30°C melting point shift and altered acidity, derailing synthesis and invalidating SAR data. This compound (CAS 645-83-0) is the exact building block specified in patent CN201880023997.9 for SMO antagonists. • ≥98% purity, white to off-white solid (mp 102-105°C) • Stable at room temperature; suitable for high-temperature reactions (bp ~409°C) • Supplied by BenchChem with immediate global shipping.

Molecular Formula C4H8O4S
Molecular Weight 152.17 g/mol
CAS No. 645-83-0
Cat. No. B1295225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)propanoic acid
CAS645-83-0
Molecular FormulaC4H8O4S
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(=O)O
InChIInChI=1S/C4H8O4S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)
InChIKeyODUCCTTZGHSNKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)propanoic acid (CAS 645-83-0) Sourcing and Chemical Profile for Research and Industrial Procurement


3-(Methylsulfonyl)propanoic acid (CAS 645-83-0), also referred to as 3-methanesulfonylpropanoic acid, is a small-molecule organic sulfonyl carboxylic acid with the molecular formula C₄H₈O₄S and a molecular weight of 152.17 g/mol. It is a white to off-white solid at room temperature and is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly for the preparation of pharmaceutical agents targeting the Hedgehog signaling pathway [1].

Synthetic Role Key building block for Hedgehog pathway antagonist synthesis
Physical Form Solid at room temperature simplifies weighing, handling, and storage logistics
SAR Scaffold Sulfonyl carboxylic acid core enables sulfur oxidation-state SAR studies

The Critical Risk of Substituting 3-(Methylsulfonyl)propanoic Acid with Unqualified Analogs in Sensitive Synthesis


Substituting 3-(Methylsulfonyl)propanoic acid with a close structural analog, such as its positional isomer 2-(methylsulfonyl)propanoic acid, is not a trivial exchange. Even minor variations in the position of the sulfonyl group relative to the carboxylic acid moiety result in profound differences in physical properties, including a nearly 30°C shift in melting point [1] and a dramatic change in acidity . In a research context, the class-level biological effect is not interchangeable; while the methylsulfonyl subclass confers a negative inotropic effect, the corresponding methylthio subclass confers a positive inotropic effect, representing a functional inversion [2]. Such discrepancies can derail synthetic reproducibility, alter downstream reaction kinetics, and invalidate structure-activity relationship (SAR) studies.

Positional isomer mismatch 2-(Methylsulfonyl)propanoic acid differs markedly in melting point and acidity, altering solubility and reactivity profiles in synthesis.
Functional reversal with methylthio analogs Methylthio subclass shows positive inotropy while methylsulfonyl shows negative inotropy; SAR studies may produce opposite biological readouts.
Reproducibility risk Minor sulfonyl positional shifts can derail established synthetic routes and invalidate structure-activity relationships.

Head-to-Head Performance Data: Why 3-(Methylsulfonyl)propanoic Acid is the Right Choice


Melting Point and Physical Form Differentiates 3- vs 2-Substituted Isomers

3-(Methylsulfonyl)propanoic acid exhibits a melting point of 102-105°C and is a white solid at room temperature . This is in stark contrast to its positional isomer, 2-(methylsulfonyl)propanoic acid, which has a significantly lower predicted melting point of approximately 79.46°C [1] and is described as a liquid .

Melting Point
Target mp 102–105 °C vs 2‑isomer ~79 °C (predicted)
Solid handling advantage: higher melting point supports easier weighing and storage.
Comparator mp predicted; experimental verification advised.
Physical Organic Chemistry Crystallization Synthetic Methodology

pKa Shift of 1.88 Log Units versus the 2-Isomer Affects Ionization State

The acidity of 3-(methylsulfonyl)propanoic acid is substantially lower than that of its 2-isomer. The predicted pKa for the 3-substituted compound is 3.80±0.10 , whereas the 2-substituted isomer has a reported pKa of approximately 1.92 .

pKa Difference
Data to verify
3‑isomer pKa 3.80 vs 2‑isomer pKa 1.92 (Δ ≈ 1.88)
Ionization state shift may alter solubility, permeability, and nucleophilicity.
Predicted pKa values; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties ADME

Boiling Point Elevation of ~22.5°C Relative to the 2-Positional Isomer

3-(Methylsulfonyl)propanoic acid possesses a predicted boiling point of 409.0±28.0 °C at 760 mmHg , which is significantly higher than the predicted boiling point of 386.5 °C for 2-(methylsulfonyl)propanoic acid [1].

Boiling Point
bp 409 °C (3‑isomer) vs ~386 °C (2‑isomer, predicted)
Higher thermal stability suggests suitability for elevated-temperature reactions.
Predicted values; process-scale verification advised.
Thermal Stability Distillation Process Chemistry

Class-Level Biological Activity: Sulfonyl Analog Confers Negative Inotropic Effect

In a systematic evaluation of methylthio (m=0), methylsulfinyl (m=1), and methylsulfonyl (m=2) alkanoic acid analogs, the oxidation state of the sulfur atom was a critical determinant of inotropic modulation. While the methylthio (m=0) subclass exhibited a positive inotropic effect, the methylsulfonyl (m=2) subclass, which includes 3-(methylsulfonyl)propanoic acid, produced a negative inotropic effect [1].

Inotropic Modulation
Class-level
Methylsulfonyl (m=2): negative inotropy; Methylthio (m=0): positive inotropy
Sulfur oxidation state dictates functional response in cardiac contractility assays.
In vitro guinea pig atrium; class-level inference.
Cardiac Pharmacology Structure-Activity Relationship (SAR) Drug Discovery

Specific Utility in a Patented Hedgehog Pathway Antagonist

3-(Methylsulfonyl)propanoic acid is a critical building block in the synthesis of a specific SMO antagonist, 1-(4-chloro-3-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(3-(methylsulfonyl)propanoyl)piperazine-2-one, as disclosed in patent CN201880023997.9 [1]. This molecule is designed to inhibit the Hedgehog signaling pathway.

Synthetic Utility
Reported
Key building block in patented SMO antagonist (CN201880023997.9)
Required intermediate for replicating disclosed Hedgehog pathway inhibitor synthesis.
Patent-specified route; independent verification recommended.
Medicinal Chemistry Oncology Hedgehog Signaling Patent Chemistry

Validated Synthetic Routes and Intermediate Purity Benchmarks

Two validated synthesis protocols from the precursor 3-(methylthio)propanoic acid are available, reporting yields of 79% (using H₂O₂) and 55% (using potassium hydrogen persulfate) [1]. The product is confirmed by ¹H NMR (DMSO-d₆) with key signals at δ 12.53 (s, 1H, COOH), 3.32-3.30 (m, 2H, CH₂S), 3.00 (s, 3H, CH₃SO₂), and 2.67 (t, J=7.40 Hz, 2H, CH₂CO), and LC-MS (ESI) with m/z 149.12 [M-H⁺] [1]. Commercially, it is available with standard purity specifications of 98% .

Synthesis & Purity
Data to verify
Yields: 79% (H₂O₂) / 55% (KHSO₅); ¹H NMR, LC-MS confirmed; 98% commercial purity
Established synthetic routes and purity benchmarks support procurement qualification.
Verify with incoming lot COA and in-house characterization.
Synthetic Organic Chemistry Process Development Quality Control

High-Value Application Scenarios for 3-(Methylsulfonyl)propanoic acid Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Patented Hedgehog Pathway Antagonists

The compound is specifically called for in patent CN201880023997.9 as a key building block for synthesizing SMO antagonists targeting the Hedgehog signaling pathway [1]. This is a high-fidelity application requiring exact structural compliance, making it unsuitable for analog substitution.

Cardiovascular SAR Studies: Investigating Negative Inotropic Agents

Based on class-level evidence, 3-(methylsulfonyl)propanoic acid can serve as a scaffold for developing negative inotropic agents [2]. Its functional differentiation from methylthio analogs (which are positive inotropes) makes it a critical tool for understanding the role of sulfur oxidation state in cardiac pharmacology.

Process Chemistry: Thermally Stable Carboxylic Acid Building Block

With a boiling point of approximately 409°C , this compound is well-suited for reactions requiring elevated temperatures. Its solid form and higher melting point (102-105°C) compared to its 2-isomer (~79°C) [3] simplify handling and storage in process development and scale-up operations.

Application
Selection Property
Validation Focus
Hedgehog pathway antagonist synthesis
Exact structural compliance (patent route)
Identity and purity benchmarks
Cardiac inotropy SAR studies
Sulfur oxidation-state specificity
Negative inotropic assay response (class-level)
High-temperature process chemistry
Thermal stability and solid handling
Elevated-temperature suitability and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylsulfonyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.